molecular formula C18H22N2O6 B5359961 (3,5-dimethoxybenzyl)(4,5-dimethoxy-2-nitrobenzyl)amine

(3,5-dimethoxybenzyl)(4,5-dimethoxy-2-nitrobenzyl)amine

Cat. No. B5359961
M. Wt: 362.4 g/mol
InChI Key: GDPMYPWHWDESKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-dimethoxybenzyl)(4,5-dimethoxy-2-nitrobenzyl)amine, also known as DON, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DON is a psychoactive compound that has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (3,5-dimethoxybenzyl)(4,5-dimethoxy-2-nitrobenzyl)amine involves its binding to serotonin receptors, particularly the 5-HT2A receptor. This results in the activation of downstream signaling pathways, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, including changes in behavior, perception, and mood. It has also been found to affect various physiological processes, such as blood pressure, heart rate, and body temperature.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3,5-dimethoxybenzyl)(4,5-dimethoxy-2-nitrobenzyl)amine in lab experiments is its potent activity as a serotonin receptor agonist, which makes it a valuable tool for studying the role of serotonin in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on (3,5-dimethoxybenzyl)(4,5-dimethoxy-2-nitrobenzyl)amine. One area of research is the development of new synthetic methods for producing this compound and related compounds. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, such as depression and anxiety disorders. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on various physiological processes.

Synthesis Methods

The synthesis of (3,5-dimethoxybenzyl)(4,5-dimethoxy-2-nitrobenzyl)amine involves the reaction of (3,5-dimethoxybenzyl)amine with 4,5-dimethoxy-2-nitrobenzyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

(3,5-dimethoxybenzyl)(4,5-dimethoxy-2-nitrobenzyl)amine has been used extensively in scientific research to investigate its potential applications in various fields. It has been found to exhibit potent activity as a serotonin receptor agonist, which makes it a valuable tool for studying the role of serotonin in various physiological and pathological processes. It has also been used as a fluorescent probe for detecting the presence of serotonin receptors in cells.

properties

IUPAC Name

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-1-(3,5-dimethoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6/c1-23-14-5-12(6-15(8-14)24-2)10-19-11-13-7-17(25-3)18(26-4)9-16(13)20(21)22/h5-9,19H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPMYPWHWDESKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.